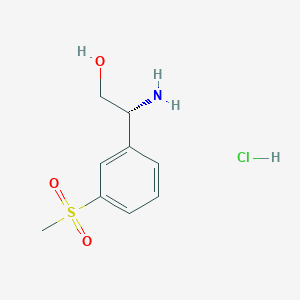

(R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride

Beschreibung

(R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a 3-(methylsulfonyl)phenyl substituent. The methylsulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and receptor-binding affinity compared to other substituents .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(3-methylsulfonylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSLMORNSCNKJ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl compound

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, such as temperature, pressure, and pH. The use of catalysts and specific reagents is crucial to achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

Pain Management

One of the primary applications of (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride is in the synthesis of selective tetrodotoxin-sensitive blockers, which are crucial for pain management therapies. The compound serves as a key chiral intermediate in the development of these analgesics, enhancing their efficacy and selectivity.

Antiparasitic Activity

Research indicates that compounds structurally similar to (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride exhibit antiparasitic properties. For instance, studies involving imidazopyridines have shown promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests that (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride may be explored for similar therapeutic avenues .

Enantioselective Hydrogenation

In bioinorganic chemistry, (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride is utilized in enantioselective hydrogenation processes. This application leverages its chiral nature to produce optically active compounds that are essential in synthesizing pharmaceuticals with specific biological activities.

Interaction with Biological Targets

Studies have shown that (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride interacts with various biological targets, potentially influencing neurotransmitter systems. The methylsulfonyl group may enhance binding affinity to specific receptors or enzymes, which can lead to enzyme inhibition or modulation of receptor activity .

Synthesis and Stability

The synthesis of (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride involves several steps that ensure high purity and yield. The compound's hydrochloride form improves its solubility and stability, making it suitable for various applications in pharmaceutical formulations.

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Key intermediate for painkillers | Enhances efficacy of selective blockers |

| Bioinorganic Chemistry | Used in enantioselective hydrogenation | Produces optically active compounds |

| Mechanistic Studies | Interacts with neurotransmitter systems | Potential for enzyme inhibition |

Case Studies

Case Study 1: Pain Management Development

A study focused on synthesizing selective tetrodotoxin-sensitive blockers using (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride demonstrated its effectiveness as a chiral intermediate in enhancing analgesic properties.

Case Study 2: Antiparasitic Research

Research involving structurally related compounds has shown promising antiparasitic activity against Trypanosoma brucei, suggesting potential applications for (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride in treating parasitic infections.

Wirkmechanismus

The mechanism by which (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare key attributes of (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride with its analogs:

Structural and Functional Differences

- Electron-Withdrawing Effects : The methylsulfonyl (-SO₂CH₃) group in the target compound is more polar and sterically demanding than chloro (-Cl) or trifluoromethyl (-CF₃) groups. This may improve solubility in polar solvents and enhance interactions with biological targets compared to chlorinated analogs .

- Chirality: Enantiopure analogs like (R)-2-Amino-2-(3-chlorophenyl)ethanol HCl (>98% ee) are critical for asymmetric synthesis, suggesting similar utility for the methylsulfonyl variant .

Pharmacokinetic Considerations

- Fluorinated analogs (e.g., 3-fluoro-2-methylphenyl derivative) are prioritized for their metabolic stability and bioavailability . The methylsulfonyl group may further resist oxidative degradation, extending half-life in vivo.

Biologische Aktivität

(R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride is a chiral compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including an amino group, a hydroxyl group, and a methylsulfonyl substituent on a phenyl ring, suggest various biological activities. This article delves into its biological activity, interactions with biological targets, and potential applications in therapeutic contexts.

The molecular formula of (R)-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride is C₉H₁₃ClN₁O₃S. The compound's structure can be summarized as follows:

- Chiral Center : The compound contains a chiral carbon atom.

- Functional Groups : It features an amino group (–NH₂), a hydroxyl group (–OH), and a methylsulfonyl group (–SO₂CH₃).

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₁O₃S |

| Molecular Weight | 227.72 g/mol |

| Solubility | Soluble in water |

| Chiral Configuration | R |

Pharmacological Effects

Research indicates that (R)-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride exhibits various pharmacological activities, particularly in the modulation of neurotransmitter systems. The methylsulfonyl group may enhance the compound's binding affinity to specific receptors or enzymes, influencing its pharmacological profile.

- Neurotransmitter Interaction : Studies suggest potential interactions with glutamate receptors, which are crucial for neuronal signaling .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms .

Study 1: Interaction with Glutamate Receptors

A study examined the interaction of similar compounds with glutamate receptors, highlighting the importance of structural features in modulating receptor activity. While specific data on (R)-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride was not provided, its structural similarity suggests potential efficacy in this area .

Study 2: Antiparasitic Activity

In another investigation focusing on antiparasitic compounds, derivatives similar to (R)-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride displayed notable activity against Trypanosoma brucei. The study emphasized the importance of molecular modifications for enhancing biological activity .

Table 2: Comparative Biological Activity

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| (R)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol HCl | Enzyme Inhibition | TBD |

| Similar Compound A | Glutamate Receptor Modulation | TBD |

| Similar Compound B | Antiparasitic Activity | 0.731 |

The exact mechanism of action for (R)-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride remains to be fully elucidated. However, its potential interactions with neurotransmitter systems and metabolic enzymes suggest that it may act as a modulator or inhibitor within these pathways.

Potential Pathways

- Neurotransmission : By interacting with glutamate receptors, the compound may influence excitatory neurotransmission.

- Metabolic Regulation : Inhibition of specific enzymes could affect metabolic processes related to energy production or biosynthesis.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.